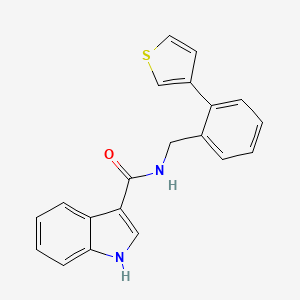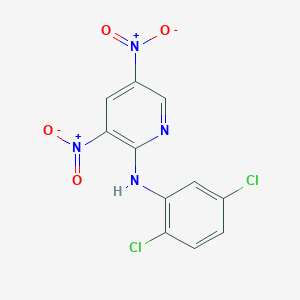![molecular formula C16H9BrClF3N2O2S B2946174 (E)-3-[2-bromo-5-(trifluoromethyl)anilino]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile CAS No. 1025276-98-5](/img/structure/B2946174.png)
(E)-3-[2-bromo-5-(trifluoromethyl)anilino]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-[2-bromo-5-(trifluoromethyl)anilino]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile is a complex organic compound characterized by the presence of multiple functional groups, including a bromine atom, a trifluoromethyl group, a sulfonyl group, and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[2-bromo-5-(trifluoromethyl)anilino]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Nitrile Formation:
Sulfonylation: The sulfonyl group is introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Bromination and Trifluoromethylation: The bromine and trifluoromethyl groups are introduced through halogenation and trifluoromethylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(E)-3-[2-bromo-5-(trifluoromethyl)anilino]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation states of the functional groups.
Addition Reactions: The double bond in the prop-2-enenitrile moiety can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different halogen atoms, while oxidation and reduction can lead to changes in the functional groups.
科学研究应用
(E)-3-[2-bromo-5-(trifluoromethyl)anilino]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it a valuable tool in studying biological processes and interactions.
Industry: Used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of (E)-3-[2-bromo-5-(trifluoromethyl)anilino]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile involves its interaction with molecular targets through its functional groups. The bromine and trifluoromethyl groups can participate in halogen bonding, while the sulfonyl and nitrile groups can form hydrogen bonds and other interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various effects.
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group but lacks the sulfonyl and nitrile groups.
4-(Trifluoromethyl)benzylamine: Similar to the above but with the trifluoromethyl group in a different position.
®-(+)-α-Methylbenzylamine: Contains a methyl group instead of the trifluoromethyl group.
Uniqueness
(E)-3-[2-bromo-5-(trifluoromethyl)anilino]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
(E)-3-[2-bromo-5-(trifluoromethyl)anilino]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClF3N2O2S/c17-14-6-1-10(16(19,20)21)7-15(14)23-9-13(8-22)26(24,25)12-4-2-11(18)3-5-12/h1-7,9,23H/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAGVCDSRHJCDZ-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(=CNC2=C(C=CC(=C2)C(F)(F)F)Br)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)/C(=C/NC2=C(C=CC(=C2)C(F)(F)F)Br)/C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
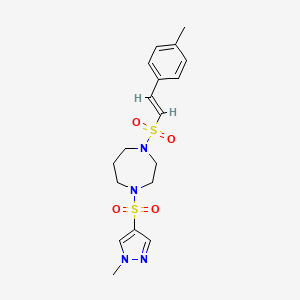

![N-[(3,5-difluorophenyl)methyl]-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2946098.png)
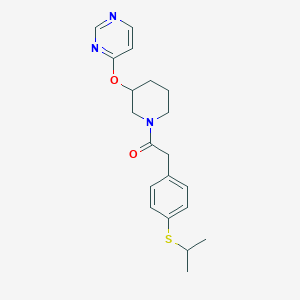
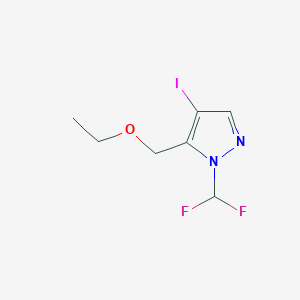
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2946102.png)
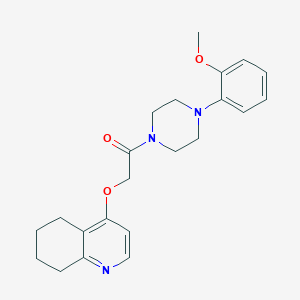
![Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-one](/img/structure/B2946104.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2946105.png)
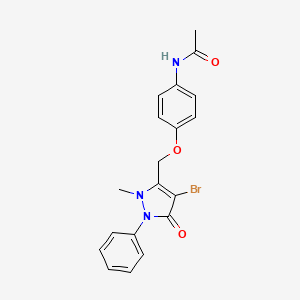
![4-[3-(2-methanesulfonamidophenyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2946107.png)
